molecular formula C15H14FNO4S B2683024 ((2-Fluorophenyl)sulfonyl)phenylalanine CAS No. 1009227-82-0

((2-Fluorophenyl)sulfonyl)phenylalanine

Cat. No. B2683024
CAS RN: 1009227-82-0
M. Wt: 323.34
InChI Key: KTMGPIGNLAPLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2-Fluorophenyl)sulfonyl)phenylalanine, or FSP for short, is an important synthetic organic compound that is used in a wide range of scientific research applications. FSP is a non-proteinogenic amino acid, meaning it is not found in proteins, and is used in a variety of biochemical and physiological studies. FSP has been used in a variety of experiments, including studies on enzyme inhibition, protein structure, and drug design.

Scientific Research Applications

FSP has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein structure, and drug design. FSP has been used to study the inhibition of enzymes such as trypsin and chymotrypsin. It has also been used to study the structure of proteins, as FSP is a non-proteinogenic amino acid and can be used to modify the structure of proteins. Additionally, FSP has been used in drug design studies to determine the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of FSP is not fully understood, however, it is believed to work by interfering with the binding of enzymes to their substrates. FSP is thought to bind to the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, FSP is thought to interact with proteins, modifying their structure and thus affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSP are not fully understood, however, it is believed to have some effects on enzymes, proteins, and other biological molecules. FSP is thought to interact with enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, FSP is thought to interact with proteins, modifying their structure and thus affecting their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FSP in laboratory experiments is its ability to modify the structure of proteins. FSP is a non-proteinogenic amino acid and can be used to modify the structure of proteins, allowing researchers to study the effects of different compounds on the body. Additionally, FSP is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to using FSP in laboratory experiments. FSP is a non-proteinogenic amino acid and is not found in proteins, so it may not be suitable for experiments that require the use of proteins. Additionally, the mechanism of action of FSP is not fully understood, so it may not be suitable for experiments that require a detailed understanding of the biochemical and physiological effects of a compound.

Future Directions

There are a variety of potential future directions for FSP research. One potential direction is the development of new synthesis methods for FSP, as the current method is relatively inefficient and can be expensive. Additionally, further research into the biochemical and physiological effects of FSP could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of FSP could lead to a better understanding of how it interacts with enzymes and proteins. Finally, further research into the use of FSP in drug design could lead to the development of new and more effective drugs.

Synthesis Methods

The synthesis of FSP is a relatively straightforward process that begins with the reaction of 2-fluoro-4-methylbenzene sulfonyl chloride with phenylalanine. This reaction produces 2-fluoro-4-methylbenzene sulfonamide, which is then converted to FSP by reacting it with aqueous sodium hydroxide and sodium chloride. The resulting compound is then purified by column chromatography and crystallized from methanol.

properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGPIGNLAPLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.